(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings could result in interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The nitrogen atoms in the pyrazole and pyridine rings could potentially act as nucleophiles, allowing the compound to participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrogen atoms could affect its polarity and solubility .Scientific Research Applications
Chemosensing Applications
The development of colorimetric chemosensors for metal ions is a significant area of research. A study describes the synthesis of a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, which exhibits high sensitivity towards Co2+, Zn2+, and Cu2+ ions through distinct color changes in solution. This sensor's selectivity and reversibility for copper cations at different pH levels highlight its potential for environmental and analytical applications (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Coordination Chemistry and Structural Variations
Research in coordination polymers and complexes using pyrazole derived Schiff base ligands has shown structural variations dependent on counterions and substituents on the pyrazole ring. These complexes have been characterized by their unique geometries, photoluminescence, and electrochemical properties, indicating potential applications in materials science and catalysis (Konar, Jana, Das, Ray, Chatterjee, & Kar, 2013).
Synthetic Applications and Biological Activity
Another avenue of research involves the synthesis of heterocyclic derivatives from imidazole, exploring their potential biological activity. This work contributes to the broader field of medicinal chemistry by providing insights into the structural bases for antimicrobial properties, indicating the potential of these compounds in developing new therapeutic agents (Saadi, 2018).
Anticancer Evaluation
The synthesis and evaluation of pyrazole derivatives for anticancer activity represent another critical application. A study focusing on a "greener" one-pot solvent-free synthesis method for these derivatives highlights the ongoing efforts to develop safer and more effective anticancer agents. This research underscores the importance of hybrid molecules in advancing cancer treatment (Alsayari, Bin Muhsinah, Asiri, Alshehri, Mabkhot, Alfaifi, Elbehairi, Mahnashi, & Hassan, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(pyridin-3-yldiazenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-11-14(19-18-12-6-5-9-17-10-12)15(16)21(20-11)13-7-3-2-4-8-13/h2-10H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDIWDOQWEVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CN=CC=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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